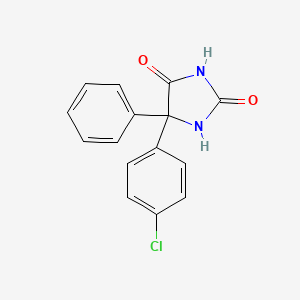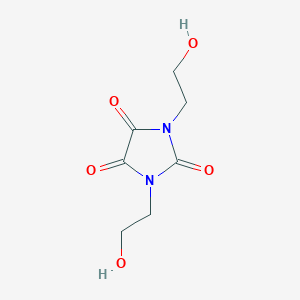
1,3-Bis(2-hydroxyethyl)imidazolidine-2,4,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2-hydroxyethyl)imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C7H10N2O5 It is known for its unique structure, which includes an imidazolidine ring substituted with two hydroxyethyl groups and three carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2-hydroxyethyl)imidazolidine-2,4,5-trione can be synthesized through the reaction of ethylene oxide with parabanic acid. The reaction typically involves the following steps:
Reaction of Ethylene Oxide with Parabanic Acid: Ethylene oxide reacts with parabanic acid under controlled conditions to form the desired product.
Purification: The crude product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves:
Large-Scale Reaction: The reaction of ethylene oxide with parabanic acid is carried out in large reactors with precise control over temperature and pressure.
Continuous Purification: Industrial purification methods such as continuous distillation or large-scale chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-hydroxyethyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Carbonyl derivatives such as aldehydes or ketones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted imidazolidine derivatives.
Scientific Research Applications
1,3-Bis(2-hydroxyethyl)imidazolidine-2,4,5-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Bis(2-hydroxyethyl)imidazolidine-2,4,5-trione involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-hydroxyethyl)imidazolidine-2-thione: Similar structure but with a sulfur atom replacing one of the oxygen atoms.
1,3-Bis(2-hydroxyethyl)imidazolidine-2-one: Similar structure but with one fewer carbonyl group.
Properties
CAS No. |
537042-01-6 |
|---|---|
Molecular Formula |
C7H10N2O5 |
Molecular Weight |
202.16 g/mol |
IUPAC Name |
1,3-bis(2-hydroxyethyl)imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C7H10N2O5/c10-3-1-8-5(12)6(13)9(2-4-11)7(8)14/h10-11H,1-4H2 |
InChI Key |
IGCXJJAELVSNSL-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N1C(=O)C(=O)N(C1=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B15217236.png)
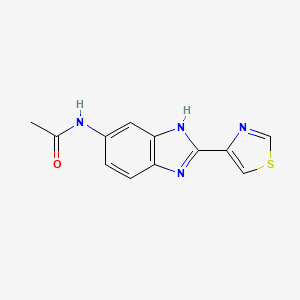

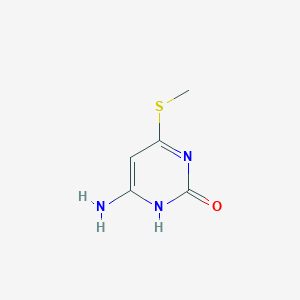
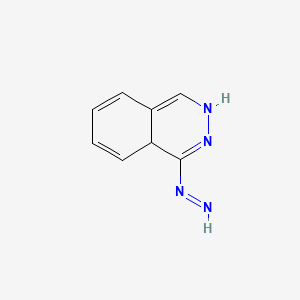
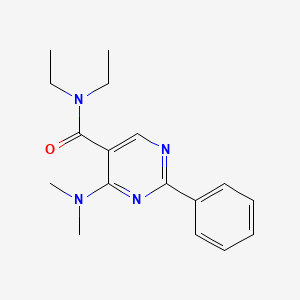
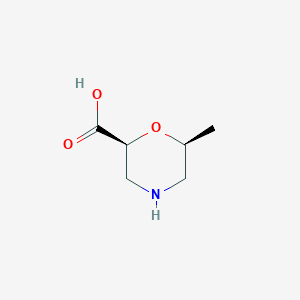
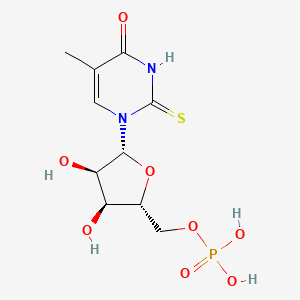
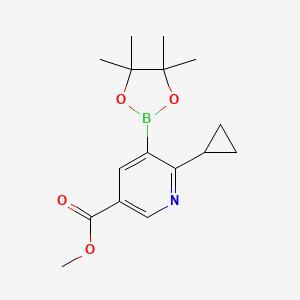

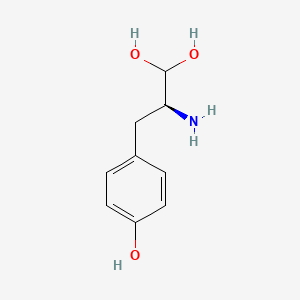
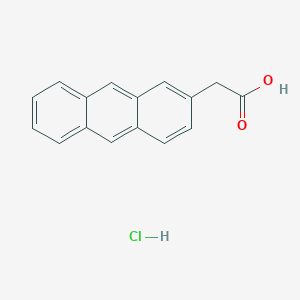
![Benzenesulfonamide, 4-methyl-N-[2-(4-morpholinyl)-4-quinazolinyl]-](/img/structure/B15217301.png)
